molecular formula C13H24O B235013 2-Tridecen-4-one CAS No. 142449-96-5

2-Tridecen-4-one

Cat. No.: B235013
CAS No.: 142449-96-5
M. Wt: 196.33 g/mol
InChI Key: JUQCMHBQRHFGNC-NYYWCZLTSA-N
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Description

2-Tridecen-4-one (CAS: 126779-21-3 or 142449-96-5) is a monounsaturated ketone with a 13-carbon chain and a double bond at position 2. Its molecular formula is $ \text{C}{13}\text{H}{24}\text{O} $, and it belongs to the class of α,β-unsaturated ketones.

Properties

CAS No.

142449-96-5

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

(E)-tridec-2-en-4-one

InChI

InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h4,11H,3,5-10,12H2,1-2H3/b11-4+

InChI Key

JUQCMHBQRHFGNC-NYYWCZLTSA-N

SMILES

CCCCCCCCCC(=O)C=CC

Isomeric SMILES

CCCCCCCCCC(=O)/C=C/C

Canonical SMILES

CCCCCCCCCC(=O)C=CC

Synonyms

(E)-tridec-2-en-4-one

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes 2-Tridecen-4-one and its structural analogs based on chain length, unsaturation, and functional group positioning:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 126779-21-3 $ \text{C}{13}\text{H}{24}\text{O} $ 196.33 13-carbon chain, double bond at C2, ketone at C4
2-Tetradecen-4-one Not specified $ \text{C}{14}\text{H}{26}\text{O} $ 210.36 14-carbon chain, double bond at C2, ketone at C4
2-Undecanone 112-12-9 $ \text{C}{11}\text{H}{22}\text{O} $ 170.29 Saturated 11-carbon chain, ketone at C2
2-Cyclohepten-1-one 930-68-7 $ \text{C}{7}\text{H}{10}\text{O} $ 110.15 Cyclic 7-membered ring, double bond at C2

Notes:

  • Chain Length and Reactivity : Increasing chain length (e.g., this compound vs. 2-Tetradecen-4-one) reduces volatility and increases hydrophobicity, impacting solubility in polar solvents.
  • Unsaturation Effects: The α,β-unsaturation in this compound enhances electrophilicity at the carbonyl group, making it more reactive in conjugate additions compared to saturated analogs like 2-Undecanone.
  • Cyclic vs. Linear Ketones: Cycloheptenone derivatives exhibit distinct steric and electronic properties due to ring strain, influencing their utility in catalysis or polymer chemistry.

Analytical Differentiation

Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and HPLC are critical for distinguishing these compounds:

  • Retention Indices: Longer carbon chains (e.g., this compound vs. 2-Undecanone) result in higher retention times in GC analysis.
  • Mass Fragmentation : The presence of a double bond in this compound leads to characteristic fragmentation patterns, differing from saturated ketones.
  • UV-Vis Spectroscopy : α,β-unsaturated ketones exhibit stronger absorption in the 220–280 nm range due to π→π* transitions.

Discrepancies and Limitations

  • CAS Number Variability : this compound is listed under two CAS numbers (126779-21-3 and 142449-96-5), possibly due to isomerism or data entry errors. Further confirmation via SciFinder or Reaxys is recommended.
  • Data Gaps : Melting points, boiling points, and solubility data for this compound are absent in the provided evidence, limiting quantitative comparisons.

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